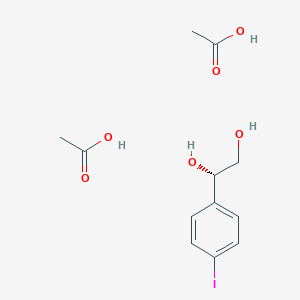
acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol is a chemical compound that features an acetic acid moiety and a substituted ethane-1,2-diol structure. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol typically involves the iodination of a phenyl ethane-1,2-diol precursor. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diol moiety, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.
Substitution: The iodine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deiodinated products or other reduced derivatives.
Substitution: Formation of substituted phenyl ethane-1,2-diols with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for radiolabeled compounds in imaging studies.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethane-1,2-diol moiety can engage in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;(1S)-1-(4-bromophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-fluorophenyl)ethane-1,2-diol
Uniqueness
The presence of the iodine atom distinguishes acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound unique in its applications and properties.
Properties
CAS No. |
647026-53-7 |
|---|---|
Molecular Formula |
C12H17IO6 |
Molecular Weight |
384.16 g/mol |
IUPAC Name |
acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9IO2.2C2H4O2/c9-7-3-1-6(2-4-7)8(11)5-10;2*1-2(3)4/h1-4,8,10-11H,5H2;2*1H3,(H,3,4)/t8-;;/m1../s1 |
InChI Key |
AAKYEVGJIPNRNX-YCBDHFTFSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1[C@@H](CO)O)I |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(CO)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


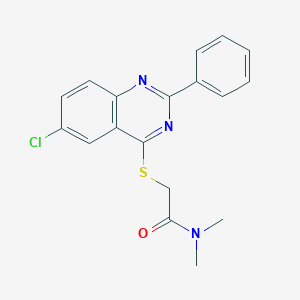
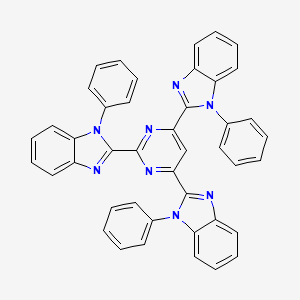
![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)
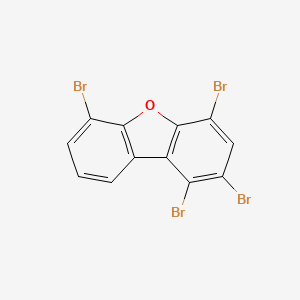
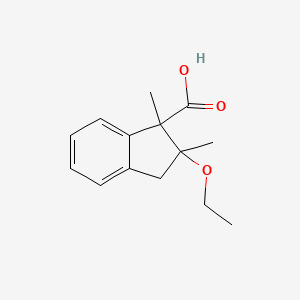
![Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)](/img/structure/B15168799.png)

![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)
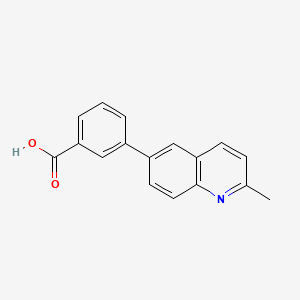
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)-](/img/structure/B15168812.png)
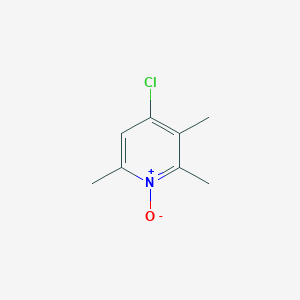
![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)
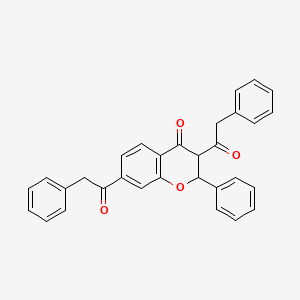
![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
